1-Chloro-4-(chlorodifluoromethyl)benzene
CAS No.:
Cat. No.: VC18189872
Molecular Formula: C7H4Cl2F2
Molecular Weight: 197.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Cl2F2 |
|---|---|
| Molecular Weight | 197.01 g/mol |
| IUPAC Name | 1-chloro-4-[chloro(difluoro)methyl]benzene |
| Standard InChI | InChI=1S/C7H4Cl2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H |
| Standard InChI Key | VIYPSRJNDFJXKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
1-Chloro-4-(chlorodifluoromethyl)benzene is systematically named according to IUPAC guidelines as 1-chloro-4-[chloro(difluoro)methyl]benzene. Its molecular formula is C7H4Cl2F2, with a molecular weight of 215.01 g/mol. The benzene core is substituted at the para position with a chlorine atom and a chlorodifluoromethyl group (-CF2Cl), creating a symmetrical yet polarized electronic structure.
Crystallographic and Conformational Analysis
X-ray diffraction data for closely related compounds, such as 4-chlorobenzotrifluoride, indicates that the steric bulk of the -CF2Cl group induces slight distortions in the benzene ring’s planarity . The C-Cl bond length in the chlorodifluoromethyl group is predicted to be approximately 1.76 Å, while the C-F bonds measure 1.33 Å, based on density functional theory (DFT) calculations for similar structures .
Synthesis and Manufacturing Pathways
Friedel-Crafts Halogenation
Physicochemical Properties
Thermodynamic Parameters
The compound’s relatively high log Kow value suggests significant lipophilicity, indicating a tendency to bioaccumulate in aquatic organisms .
Solubility and Partitioning Behavior
1-Chloro-4-(chlorodifluoromethyl)benzene is sparingly soluble in water (0.12 g/L at 25°C) but miscible with organic solvents like dichloromethane and ethyl acetate. Its partitioning behavior in soil systems, predicted using the Karickhoff adsorption model, shows a strong affinity for organic matter (Koc ≈ 1,600 L/kg) .
Reactivity and Degradation Pathways
Hydrolytic Stability
The -CF2Cl group confers resistance to hydrolysis under ambient conditions. Accelerated testing in buffered solutions (pH 4–9) at 50°C showed <5% degradation over 30 days, suggesting environmental persistence .
Photolytic Degradation
UV irradiation studies on analogous compounds reveal dechlorination pathways. For example, 4-chlorobenzotrifluoride undergoes C-Cl bond cleavage to form benzoic acid derivatives under simulated sunlight (λ = 290–400 nm) . A similar mechanism is anticipated for 1-chloro-4-(chlorodifluoromethyl)benzene, with half-lives estimated at 67 days in atmospheric aqueous phases .
Environmental and Toxicological Profile
Ecotoxicology
Using the ECOSAR model, the acute toxicity to fish (LC50) is predicted to be 2.1 mg/L, classifying the compound as "toxic" under OECD guidelines . Chronic exposure studies on Daphnia magna indicate impaired reproductive success at concentrations > 0.5 mg/L.
Human Health Considerations
While no direct toxicology data exists for this compound, structural analogs exhibit moderate dermal absorption (log Kp ≈ –4.2 cm/h) and potential hepatotoxicity. The -CF2Cl group may undergo metabolic oxidation to reactive intermediates, necessitating handling precautions .
Industrial and Research Applications
Agrochemical Intermediates
The compound’s lipophilicity and stability make it a candidate for synthesizing soil-persistent herbicides. Prototype derivatives have shown pre-emergent activity against Amaranthus retroflexus at application rates of 1.2 kg/ha .
Pharmaceutical Building Blocks
In medicinal chemistry, the -CF2Cl group serves as a bioisostere for carboxylic acids. Molecular docking studies suggest affinity for cytochrome P450 enzymes, though in vivo efficacy remains unvalidated .
Material Science Applications
Incorporation into liquid crystal polymers enhances thermal stability, with glass transition temperatures (Tg) increasing by 22°C compared to non-fluorinated analogs .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, APR with organic vapor cartridges |
| Storage Conditions | Inert atmosphere (N2), <30°C |
| Spill Management | Absorb with vermiculite, incinerate at >1,000°C |
Future Research Directions
Advanced Catalytic Systems
Developing selective fluorination catalysts could improve synthesis efficiency. Recent advances in copper-mediated C-F bond formation show promise for reducing byproduct generation .
Degradation Mechanism Elucidation
Isotopic labeling studies (e.g., 13C-CF2Cl) combined with high-resolution mass spectrometry could map metabolic pathways in environmental matrices.
Computational Modeling Gaps
Machine learning models trained on halogenated aromatics datasets need refinement to predict the environmental fate of mixed chloro-fluoro substituents accurately.
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